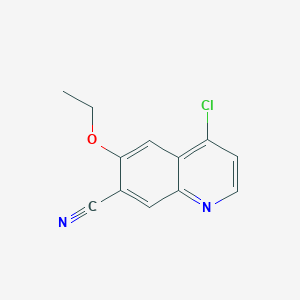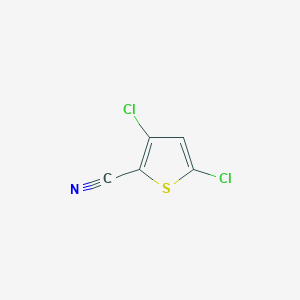
3,5-dichloro-2-Thiophenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichlorothiophene-2-carbonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. The presence of chlorine atoms and a nitrile group in 3,5-dichlorothiophene-2-carbonitrile makes it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dichlorothiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the chlorination of thiophene derivatives. For instance, the chlorination of 2-thiophenecarbonitrile with chlorine gas in the presence of a catalyst can yield 3,5-dichlorothiophene-2-carbonitrile . Another method involves the reaction of 3,5-dichlorothiophene with cyanogen bromide under basic conditions .
Industrial Production Methods
Industrial production of 3,5-dichlorothiophene-2-carbonitrile typically involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 3,5-diaminothiophene-2-carbonitrile or 3,5-dimethoxythiophene-2-carbonitrile.
Oxidation: 3,5-dichlorothiophene-2-sulfoxide or 3,5-dichlorothiophene-2-sulfone.
Reduction: 3,5-dichlorothiophene-2-amine.
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorothiophene-2-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-dichlorothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorothiophene-3-carbonitrile: Similar structure but different substitution pattern.
3,5-Dichlorothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
3,5-Dibromothiophene-2-carbonitrile: Bromine atoms instead of chlorine atoms.
Uniqueness
3,5-Dichlorothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a nitrile group makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C5HCl2NS |
|---|---|
Molekulargewicht |
178.04 g/mol |
IUPAC-Name |
3,5-dichlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HCl2NS/c6-3-1-5(7)9-4(3)2-8/h1H |
InChI-Schlüssel |
UUJFOQDWOYZTQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Cl)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


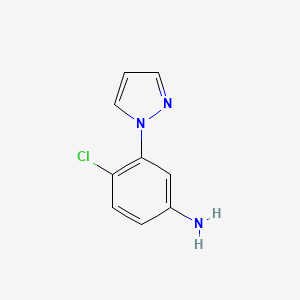
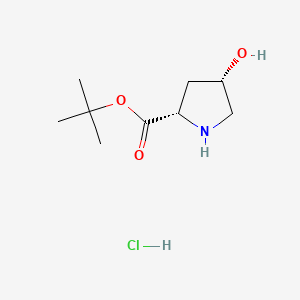
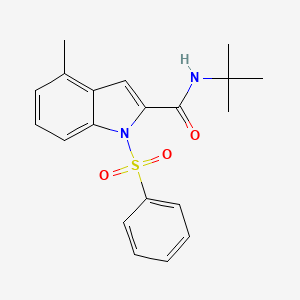
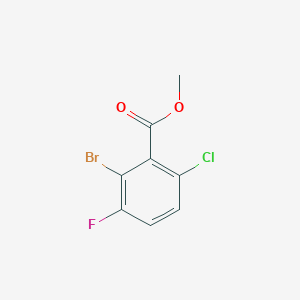
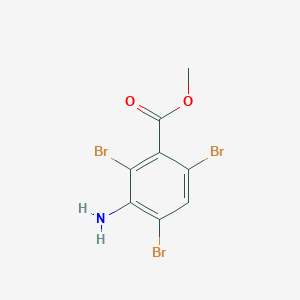
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)
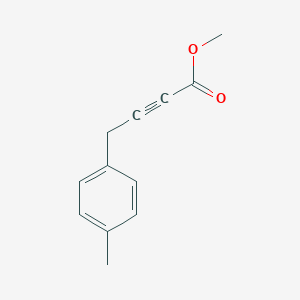
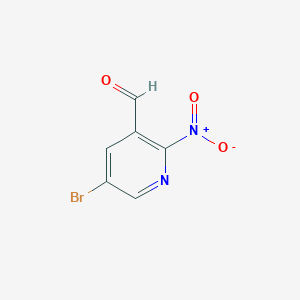
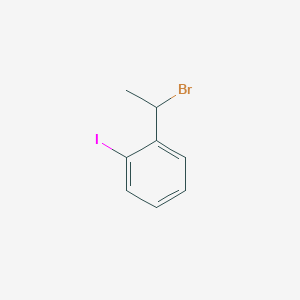
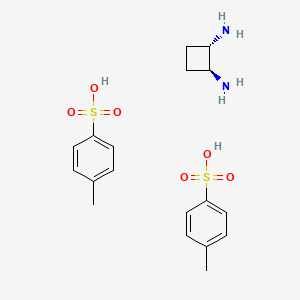
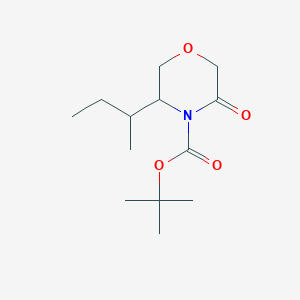
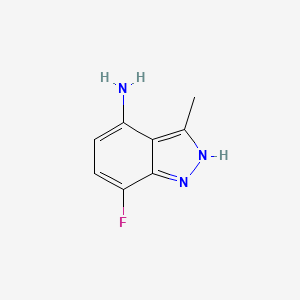
![3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)
